BenchChemオンラインストアへようこそ!

(32-Carbonyl)-RMC-5552

mTOR signaling kinase inhibition phosphorylation assay

Differentiated bi-steric mTOR inhibitor: covalent C32-carbonyl rapamycin core with PEG₈-linked pyrazolo[3,4-d]pyrimidine warhead. Engages FRB and ATP pockets simultaneously—achieves potent mTORC1 inhibition (pIC₅₀ >9 pS6K/p4E-BP1) with defined mTORC2 modulation (p-AKT pIC₅₀ 8–9), unlike rapalogs (incomplete 4E-BP1 suppression) or pan-TORKi (equipotent mTORC2 toxicity). Essential reference standard for C32-linked bivalent mTOR inhibitor chemotype per WO2019212990A1.

Molecular Formula C93H134N10O24
Molecular Weight 1776.1 g/mol
Cat. No. B10828546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(32-Carbonyl)-RMC-5552
Molecular FormulaC93H134N10O24
Molecular Weight1776.1 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C93H134N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73,76-79,84-85,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)
InChIKeyCHLJLODIXLIFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(32-Carbonyl)-RMC-5552: A Bivalent Rapamycin-Derived mTOR Inhibitor with Dual Orthosteric-Allosteric Binding Architecture


(32-Carbonyl)-RMC-5552 (CAS 2382768-55-8, molecular weight 1776.1 g/mol) is a C32-carbonyl-modified rapamycin derivative covalently conjugated via a PEG₈ linker to a pyrazolo[3,4-d]pyrimidine-based ATP-competitive mTOR kinase inhibitor [1]. The compound belongs to the bi-steric inhibitor class, designed to engage both the allosteric FKBP12-rapamycin binding (FRB) domain and the orthosteric ATP-binding pocket of mTOR simultaneously, thereby deepening mTORC1 inhibition while modulating mTORC2 activity through a dual-site binding mechanism [2]. Unlike first-generation allosteric rapalogs (e.g., everolimus, temsirolimus) that bind exclusively to the FRB domain, this compound's bivalent architecture confers distinct pharmacological properties relevant to both therapeutic development and chemical biology applications [3].

Why (32-Carbonyl)-RMC-5552 Cannot Be Replaced by Rapamycin, Rapalogs, or ATP-Competitive mTOR Inhibitors Alone


Generic substitution with first-generation rapalogs (rapamycin, everolimus, temsirolimus) or standalone ATP-competitive mTOR kinase inhibitors (TORKi) fails because each addresses only one binding modality, resulting in incomplete mTORC1 suppression or dose-limiting mTORC2-mediated toxicity [1]. Rapalogs allosterically inhibit mTORC1 incompletely—they effectively block pS6K phosphorylation but fail to suppress p4E-BP1, a key driver of cap-dependent translation and tumor cell survival [2]. Conversely, ATP-competitive inhibitors (e.g., MLN0128, PP242) inhibit both mTORC1 and mTORC2 equipotently, which causes hyperglycemia, hyperlipidemia, and other mTORC2-related adverse effects that narrow their therapeutic window [3]. (32-Carbonyl)-RMC-5552's bivalent architecture achieves differentiated pathway engagement: it deepens mTORC1 inhibition beyond what rapalogs achieve while preserving a defined selectivity profile relative to mTORC2 that distinguishes it from pan-TORKi agents [4]. This differential molecular pharmacology translates to distinct cellular and in vivo outcomes that cannot be replicated by administering separate allosteric and orthosteric agents simultaneously [5].

Quantitative Differential Evidence: (32-Carbonyl)-RMC-5552 vs. Rapalogs, TORKi, and Bivalent Comparators


Dual mTORC1/mTORC2 Substrate Phosphorylation Inhibition with Defined pIC₅₀ Hierarchy vs. Rapalog Incomplete Suppression

(32-Carbonyl)-RMC-5552 potently inhibits phosphorylation of both mTORC1 substrates (p-P70S6K-T389, p-4E-BP1-T37/36) and the mTORC2 substrate (p-AKT1/2/3-S473), with a defined potency hierarchy. By contrast, first-generation allosteric rapalogs (rapamycin, everolimus) incompletely inhibit mTORC1—they suppress pS6K but fail to fully block p4E-BP1 phosphorylation, a critical driver of cap-dependent translation and tumor cell survival [1]. This differential substrate coverage represents a fundamental pharmacological distinction.

mTOR signaling kinase inhibition phosphorylation assay cellular pharmacology

Quantified mTORC2 Substrate Inhibition and mTORC1/mTORC2 Selectivity Profile Differentiating from RMC-5552 Parent

A key differentiation exists between (32-Carbonyl)-RMC-5552 and its parent compound RMC-5552 regarding mTORC2 engagement. RMC-5552 was specifically optimized as an mTORC1-selective bi-steric inhibitor, achieving approximately 40-fold selectivity for mTORC1 over mTORC2 (pS6K IC₅₀ = 0.14 nM, p4E-BP1 IC₅₀ = 0.48 nM, vs. pAKT IC₅₀ = 19 nM) [1]. (32-Carbonyl)-RMC-5552, in contrast, exhibits enhanced mTORC2 inhibitory activity, with p-AKT1/2/3-S473 phosphorylation inhibited at pIC₅₀ between 8 and 9 (10-100 nM range), while retaining potent mTORC1 inhibition (pIC₅₀ > 9, <1 nM) [2]. The C32-carbonyl modification thus alters the selectivity profile, providing a distinct tool compound for interrogating mTORC2 biology without the complete equipotency of pan-TORKi agents.

mTORC2 selectivity AKT phosphorylation kinase selectivity profiling therapeutic index

C32-Carbonyl Modification Distinct from Alternative Rapamycin Conjugation Sites in Patent SAR Analysis

Patent WO2019212990A1 discloses a systematic structure-activity relationship (SAR) analysis comparing rapamycin analogs conjugated at the C40, C28, and C32 positions. The C32-linked series, which includes (32-Carbonyl)-RMC-5552, demonstrated a distinct pharmacological profile relative to C40-linked and C28-linked congeners. Specifically, C32-linked analogs retained potent mTORC1 inhibition (pIC₅₀ > 9) while exhibiting a defined level of mTORC2 activity (p-AKT pIC₅₀ 8-9) that differed from both the more mTORC1-selective C40-linked compounds and the C28-linked series [1]. Within the C32 series, the carbonyl oxidation state at C32 (ketone vs. hydroxyl) modulates the compound's physicochemical properties and may influence cellular permeability and metabolic stability, though direct comparative data across oxidation states are not disclosed in the patent [1].

structure-activity relationship rapamycin conjugation linker chemistry medicinal chemistry

Structural Distinction from RapaLink-1: Different ATP-Competitive Warhead and Linker Composition

(32-Carbonyl)-RMC-5552 and RapaLink-1 represent two distinct bivalent mTOR inhibitor chemotypes with different ATP-competitive warheads and linker architectures. RapaLink-1 couples rapamycin to MLN0128 (a second-generation TORKi) via an inert chemical linker, demonstrating superior efficacy relative to rapamycin or MLN0128 alone [1]. In glioblastoma cell viability assays, RapaLink-1 exhibits IC₅₀ values between 3.5-8.2 nM, more potent than MLN0128 alone (IC₅₀ 22.9-120.2 nM) [2]. (32-Carbonyl)-RMC-5552 employs a pyrazolo[3,4-d]pyrimidine-based ATP-competitive warhead with a 2-aminobenzoxazol-5-yl substituent and a PEG₈ linker conjugated via a carbamate to the rapamycin C32 position [3]. This warhead class is structurally distinct from the MLN0128-derived moiety in RapaLink-1 and may confer differential kinase selectivity profiles, though direct head-to-head comparison data between these specific bivalent inhibitors are not available in the public domain [4].

bivalent inhibitor mTOR inhibitor comparison chemical probe selection linker chemistry

Primary Research and Industrial Application Scenarios for (32-Carbonyl)-RMC-5552 Based on Verified Differential Evidence


Dual mTORC1/mTORC2 Pathway Inhibition Studies with Defined Potency Hierarchy

Investigators requiring simultaneous inhibition of both mTORC1 and mTORC2 with a defined, non-equipotent potency profile should select (32-Carbonyl)-RMC-5552. The compound achieves potent mTORC1 inhibition (pIC₅₀ > 9 for both pS6K and p4E-BP1) with measurable mTORC2 activity (p-AKT pIC₅₀ 8-9), providing a tool to interrogate mTORC2-dependent biology without the complete equipotent inhibition characteristic of pan-TORKi agents [1]. This profile is particularly valuable for studying feedback activation loops, PI3K pathway crosstalk, and AKT-dependent survival signaling where selective mTORC1 inhibitors (rapalogs, RMC-5552) fail to capture mTORC2 contributions and equipotent dual inhibitors (OSI-027, PP242) may obscure pathway-specific effects [2].

Structure-Activity Relationship Studies of C32-Modified Rapamycin Bivalent Inhibitors

Medicinal chemistry programs exploring rapamycin-based bivalent mTOR inhibitors can employ (32-Carbonyl)-RMC-5552 as a reference standard for the C32-carbonyl linked chemotype. Patent WO2019212990A1 establishes that C32-linked analogs exhibit a distinct mTORC1/mTORC2 inhibition balance compared to C40-linked and C28-linked series, with the carbonyl oxidation state representing a key structural variable within the C32 series [1]. The compound serves as a benchmark for evaluating novel C32-modified derivatives, linker variations, and alternative ATP-competitive warheads in cellular phosphorylation assays measuring p-P70S6K-T389, p-4E-BP1-T37/36, and p-AKT-S473 as primary pharmacodynamic endpoints [1].

Comparative Pharmacology Studies of Bivalent mTOR Inhibitor Chemotypes

Research programs comparing distinct bivalent mTOR inhibitor architectures can use (32-Carbonyl)-RMC-5552 as a representative of the pyrazolo[3,4-d]pyrimidine warhead class, distinguishing it from the MLN0128-derived warhead in RapaLink-1 [1]. The compound's PEG₈ linker and C32-carbamate conjugation differentiate it structurally and potentially pharmacokinetically from RapaLink-1 and other disclosed bivalent mTOR inhibitors [2]. Such comparative studies are relevant for understanding warhead-dependent kinase selectivity, linker-dependent cellular permeability, and conjugation site-dependent pharmacological profiles within the bivalent inhibitor class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (32-Carbonyl)-RMC-5552

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.